2,4-Dibromo-3-fluorobenzotrifluoride
Overview
Description
2,4-Dibromo-3-fluorobenzotrifluoride is a chemical compound with the molecular formula C7H2Br2F3. It is a halogenated benzene derivative, characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to the benzene ring. This compound is a colorless liquid and is used in various industrial and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-fluorobenzotrifluoride typically involves the halogenation of benzotrifluoride derivatives. One common method is the bromination of 3-fluorobenzotrifluoride using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 4 positions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-3-fluorobenzotrifluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the fluorine and trifluoromethyl groups influence the reactivity and orientation of the substitution.
Reduction: The bromine atoms can be reduced to hydrogen using reducing agents like zinc and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.
Reduction: Zinc powder and hydrochloric acid in aqueous or alcoholic media.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzotrifluoride derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives.
Reduction: Formation of 3-fluorobenzotrifluoride.
Scientific Research Applications
2,4-Dibromo-3-fluorobenzotrifluoride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2,4-Dibromo-3-fluorobenzotrifluoride involves its interaction with specific molecular targets, depending on the context of its application. In chemical reactions, the bromine and fluorine atoms influence the reactivity and selectivity of the compound. The trifluoromethyl group enhances the lipophilicity and stability of the molecule, making it a valuable intermediate in various synthetic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dibromo-3-chlorobenzotrifluoride
- 2,4-Dibromo-3-iodobenzotrifluoride
- 2,4-Dibromo-3-methylbenzotrifluoride
Uniqueness
2,4-Dibromo-3-fluorobenzotrifluoride is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. The trifluoromethyl group further enhances its chemical stability and lipophilicity, making it a versatile compound in various applications .
Properties
IUPAC Name |
1,3-dibromo-2-fluoro-4-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2F4/c8-4-2-1-3(7(11,12)13)5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJQTYRFUGOVMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Br)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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